molecular formula C17H17ClFNO4S2 B2375966 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine CAS No. 1448058-01-2

3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine

Cat. No.: B2375966
CAS No.: 1448058-01-2
M. Wt: 417.89
InChI Key: UGHBFFVTGFYXPE-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Substitution Reactions: The chlorophenyl and fluoromethylphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the effects of sulfonyl groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. Sulfonyl pyrrolidines are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues, affecting the activity of the target protein. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorophenyl)sulfonyl)pyrrolidine
  • 1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidine
  • 3-((4-Bromophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine

Uniqueness

3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine is unique due to the presence of both chlorophenyl and fluoromethylphenyl sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO4S2/c1-12-10-15(6-7-17(12)19)26(23,24)20-9-8-16(11-20)25(21,22)14-4-2-13(18)3-5-14/h2-7,10,16H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHBFFVTGFYXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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